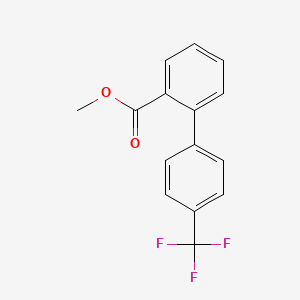
Methyl-4'-(Trifluormethyl)-2-biphenylcarboxylat
Übersicht
Beschreibung
Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is an organic compound that features a trifluoromethyl group attached to a biphenyl structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules to which it is attached. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the overall structure of the compound and the biological context in which it is used.
Mode of Action
Trifluoromethyl groups are known to influence the reactivity and physicochemical properties of compounds . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group in this compound could potentially enhance its interaction with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to influence various biochemical pathways depending on their specific targets
Pharmacokinetics
For instance, trifluoromethyl groups can enhance the metabolic stability of compounds, potentially increasing their bioavailability .
Result of Action
The trifluoromethyl group can enhance the potency of compounds, potentially leading to more pronounced effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate. The trifluoromethyl group can enhance the lipophilicity of compounds, potentially influencing their interaction with nonpolar environments . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules
Cellular Effects
Compounds with a trifluoromethyl group have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Metabolic Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction, which involves the transfer of organoboron reagents to palladium, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under certain conditions.
Reduction: The biphenyl structure can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce biphenyl derivatives with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylboronic acid: Used in similar synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
Trifluoromethylphenylacetic acid: Shares the trifluoromethyl group and is used in various chemical syntheses
Uniqueness
Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNEYUUOTZZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647585 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91748-18-4 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


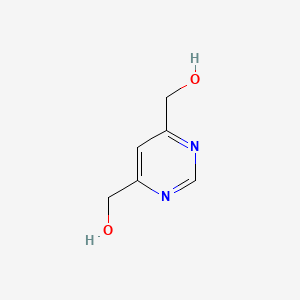
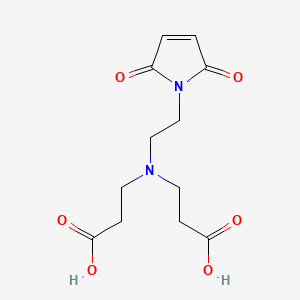
![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)
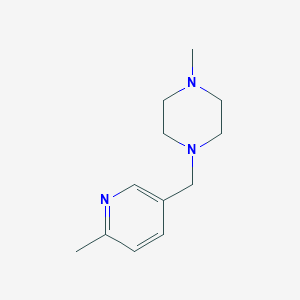
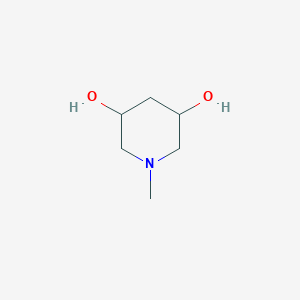
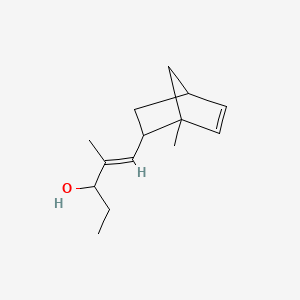



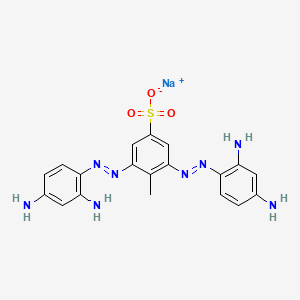

![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)
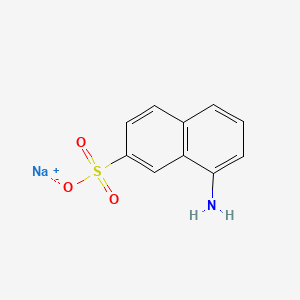
![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
